3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-18(13-5-8-19-21(9-13)27-12-26-19)11-25-14-6-7-16-15-3-1-2-4-17(15)22(24)28-20(16)10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSSMHTIYPYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with a suitable chromenone derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chromenone moieties, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties and applications .
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
PDE2 Inhibition :
- Alkyl chains (e.g., hexyloxy in 1f ) significantly enhance PDE2 inhibition compared to heterocyclic or shorter alkane substituents (e.g., 2e and 4c ) . The target compound’s benzodioxolyl-oxoethoxy group may confer distinct electronic effects (e.g., resonance stabilization) but lacks the optimal hydrophobic interactions seen in 1f .
- The reference compound BAY 60-7550 (IC50: 8.4 nM) remains far more potent, suggesting room for optimization in the benzo[c]chromen-6-one series .
Cholinesterase Inhibition: Derivatives with piperazine or tetrahydrochromenone cores (e.g., Compound 58) exhibit activity comparable to donepezil, highlighting the importance of basic nitrogen atoms for acetylcholinesterase binding . The target compound lacks such groups, likely reducing cholinesterase affinity.
ERbeta Selectivity: Hydroxyl groups at positions 3 and 8 are critical for ERbeta agonism .
Physicochemical Properties
- Electron Effects : The benzodioxolyl group’s electron-donating nature may stabilize radical intermediates during synthesis (as seen in electrochemical methods) .
- Solubility : Alkyl chains (e.g., hexyloxy in 1f ) improve lipophilicity, enhancing membrane permeability, while polar substituents like hydroxyls increase solubility for CNS targets .
Biological Activity
The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen-6-one family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes existing research findings related to its biological activity, including anticancer properties, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
The chemical structure of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be represented as follows:
- Molecular Formula : C₁₈H₁₅O₄
- Molecular Weight : 293.31 g/mol
This compound features a benzodioxole moiety, which is known for its various biological activities, including antioxidant and anticancer effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. A notable study investigated several benzodioxole derivatives and reported that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study evaluating the effects of benzodioxole derivatives on Hep3B liver cancer cells, compound 2a demonstrated potent anticancer activity with an IC₅₀ value significantly lower than that of doxorubicin, a standard chemotherapeutic agent. Specifically, compound 2a reduced α-fetoprotein secretion and induced cell cycle arrest in the G2-M phase, suggesting its potential as a therapeutic agent in liver cancer treatment .
| Compound | IC₅₀ (µM) | Effect on α-Fetoprotein (ng/ml) | Cell Cycle Phase Arrest |
|---|---|---|---|
| Doxorubicin | 7.4 | 2519.17 | G1/S/G2-M |
| Compound 2a | ~8.07 | 1625.8 | G2-M |
The mechanisms by which compounds like 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one exert their biological effects are multifaceted:
- Phosphodiesterase Inhibition : Similar derivatives have been identified as phosphodiesterase (PDE) inhibitors, specifically PDE2. The inhibition of PDE enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in cellular signaling pathways related to growth and apoptosis .
- Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, which can mitigate oxidative stress in cells, thereby protecting against cancer cell proliferation.
3. Neuroprotective Effects
Some studies suggest that compounds within this class may also cross the blood-brain barrier and exhibit neuroprotective properties. Urolithins derived from ellagic acid have been shown to enhance cognitive function and may provide therapeutic benefits for neurodegenerative diseases .
Q & A
Q. What are the most effective synthetic routes for 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via cyclocondensation or multi-step condensation. A validated route involves reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under anhydrous conditions to form the benzo[c]chromen-6-one core . Alternative methods include using ethyl acetoacetate and chalcones derived from salicylaldehyde derivatives, where microwave-assisted heating improves reaction efficiency . Key factors affecting yield include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance cyclization.
- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and confirming synthetic success?
Methodological Answer: Use a combination of:
- NMR (¹H/¹³C) : Assign peaks for the benzodioxol (δ 6.0–6.5 ppm) and chromenone carbonyl (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., crystal structure data in Acta Crystallographica) .
- HPLC-PDA : Monitor purity (>98%) using C18 columns (acetonitrile/water gradient).
Q. What in vitro biological assays are appropriate for preliminary evaluation of its bioactivity (e.g., anticancer, anti-inflammatory)?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .
- Antioxidant : DPPH/ABTS radical scavenging (IC₅₀ comparison with ascorbic acid) . Include controls for cytotoxicity (e.g., normal fibroblast cells) and validate results with triplicate replicates.
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in the final cyclization step?
Methodological Answer: Low yields often stem from steric hindrance or side reactions. Mitigation strategies:
- Microwave synthesis : Reduces reaction time from 12 hrs to 30 mins, minimizing decomposition .
- Protecting groups : Temporarily shield reactive hydroxyls (e.g., TMSCl) during cyclization .
- Flow chemistry : Enhances heat/mass transfer for intermediates prone to degradation. Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of core to benzodioxol precursor).
Q. What strategies resolve contradictions between computational predictions of receptor binding and experimental activity data?
Methodological Answer: Discrepancies may arise from solvation effects or protein flexibility. Address via:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding pocket flexibility .
- Free energy perturbation (FEP) : Quantify ΔΔG of ligand-receptor interactions under physiological conditions.
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) . Cross-validate with mutagenesis studies targeting predicted binding residues.
Q. What methodologies assess the compound’s stability under physiological conditions for drug development?
Methodological Answer: Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via LC-MS .
- Thermal stress : Heat at 40–60°C for 14 days; track decomposition products.
- Light exposure : Use ICH Q1B guidelines for photostability testing. Quantify half-life (t₁/₂) and identify degradation pathways (e.g., hydrolysis of the oxoethoxy group).
Q. How does the substitution pattern (e.g., benzodioxol vs. methoxy groups) impact its pharmacological profile compared to analogs?
Methodological Answer: Perform structure-activity relationship (SAR) studies:
- Electron-withdrawing groups : Benzodioxol enhances metabolic stability but reduces solubility .
- Methoxy substitutions : Increase logP (lipophilicity) but may lower CNS penetration due to hydrogen bonding. Compare with analogs (e.g., 8-methoxy derivatives) in parallel assays to isolate substituent effects .
Q. What experimental designs evaluate its environmental fate and ecotoxicological risks?
Methodological Answer: Follow OECD guidelines for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
